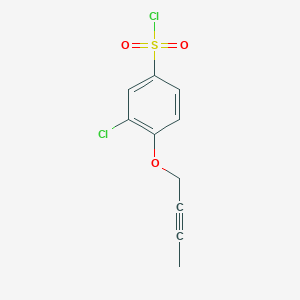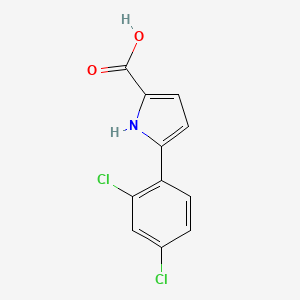![molecular formula C7H7BrN2O B15198730 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyrrolo[1,2-a]imidazole, featuring a bromine atom at the 3-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of around 0-5°C. The resulting brominated intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3) to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid.
Reduction: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and aldehyde group can participate in various interactions, including hydrogen bonding and covalent bonding, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and aldehyde groups, making it less reactive in certain chemical transformations.
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the aldehyde group, limiting its use in formylation reactions.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-7-5(4-11)9-6-2-1-3-10(6)7/h4H,1-3H2 |
Clave InChI |
GWQXMXVJRNUKGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=C(N2C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


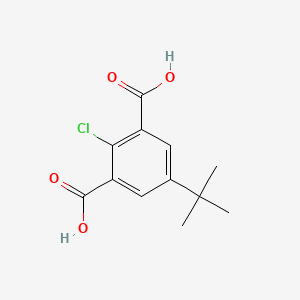

![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
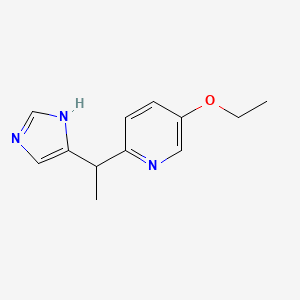
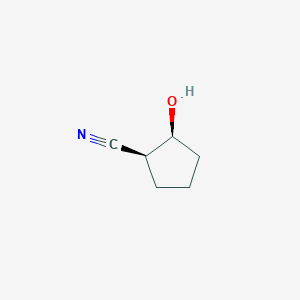

![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)
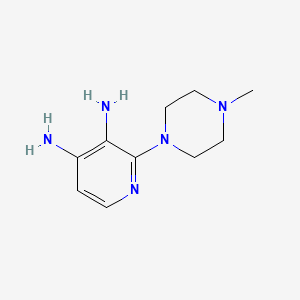
![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
